molecular formula C24H22ClN3O2 B8374075 PF-3882845

PF-3882845

Cat. No.: B8374075
M. Wt: 419.9 g/mol
InChI Key: XNULRSOGWPFPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-3882845 is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclopentyl ring, and a tetrahydro-benzoindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-3882845 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro-cyanophenyl group: This step involves a substitution reaction where a chloro-cyanophenyl group is introduced to the benzoindazole core.

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Final functionalization: The carboxylic acid group is introduced in the final step through a suitable reaction, such as oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

PF-3882845 can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

PF-3882845 has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

PF-3882845 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Indazole derivatives: Compounds with similar indazole cores but different substituents.

    Cyclopentyl derivatives: Compounds with similar cyclopentyl rings but different core structures.

    Chloro-cyanophenyl derivatives: Compounds with similar chloro-cyanophenyl groups but different core structures.

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid

InChI

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)

InChI Key

XNULRSOGWPFPBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of the methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate from step 1 (3.75 g, 8.6 mmol) in methanol (10 mL) and tetrahydrofuran (30 mL) was added 10% aqueous sodium hydroxide (10 mL). The solution was stirred for 20 hours at ambient temperature. The resulting slurry was concentrated to half volume and acidified to a pH of about 2 with 1M hydrochloric acid. The resulting solid was collected by vacuum filtration to provide the title compound largely present as (±)-(3SR,3aRS)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (yellow solid, 3.79 g, quantitative yield). LC/MS on 4.6×50 mm C-18 column, tR=6.74 minutes (10 to 90% acetonitrile/water over 8 minutes at 2 mL/minute with detection 254 nm, at 50° C.); ES-MS m/z 420 (M+H); HRMS Calculated for C24H22ClN3O2: 420.1473 (M+H)+. Found: 420.1449; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.10-1.55 (m, 6H), 1.64-1.75 (m, 2H), 1.75-1.87 (m, 1H), 1.99-2.09 (m, 1H), 2.15-2.23 (m, 1H), 2.78-2.91 (m, 2H), 3.00 (d, J=16.11 Hz, 1H), 4.89 (dd, J=9.26, 5.77 Hz, 1H), 7.14 (dd, J=9.00, 1.75 Hz, 1H), 7.34 (d, J=1.88 Hz, 1H), 7.63 (d, J=8.86 Hz, 1H), 7.73 (s, 1H), 7.76 (s, 1H), 7.94 (d, J=7.79 Hz, 1H).
Name
methyl 2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylate
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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COC(=O)c1ccc2c(c1)CCC1C2=NN(c2ccc(C#N)c(Cl)c2)C1C1CCCC1
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